molecular formula C6H13NO2 B2777475 1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol CAS No. 2103578-40-9

1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol

Cat. No. B2777475
CAS RN: 2103578-40-9
M. Wt: 131.175
InChI Key: QXCAPTNDLZPFSW-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a direct precursor of the plant hormone ethylene .


Synthesis Analysis

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) . A three-stage method of synthesizing the natural plant growth regulator 1-aminocyclopropane-l-carboxylic acid by the interaction of cyanoacetic ester with 1,2-dibromoethane has been studied .


Molecular Structure Analysis

ACC is a non-proteinogenic amino acid, and its structure includes a cyclopropane ring . The enzyme aminocyclopropane-1-carboxylic acid synthase (ACC synthase, ACS) catalyzes the synthesis of ACC, a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM) .


Chemical Reactions Analysis

The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-methionine to ACC by ACC synthase (ACS). This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .

Scientific Research Applications

Ethylene Biosynthesis

ACC serves as the direct precursor of ethylene , a gaseous plant hormone. Ethylene regulates various vegetative and developmental processes, including seed germination, fruit ripening, leaf senescence, and abscission . Understanding ACC synthesis and its conversion to ethylene is fundamental for unraveling plant growth control mechanisms.

Seedling Growth Regulation

One of the best-characterized ethylene responses is the triple response observed in dark-grown seedlings:

ACC Transport Mechanisms

Although still in its infancy, research on ACC transport has identified the first ACC transporter. Investigating short and long-range ACC movement within plants is crucial for agronomic applications .

Mechanism of Action

The enzyme aminocyclopropane-1-carboxylic acid synthase (ACC synthase, ACS) catalyzes the synthesis of ACC, a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM), an intermediate in the Yang cycle and activated methyl cycle .

Future Directions

Understanding the impact of ethylene and ACC in both the plant host and its associated bacterial community is key to the development of new strategies aimed at increased plant growth and protection .

properties

IUPAC Name

1-(1-aminocyclopropyl)-2-methoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-4-5(8)6(7)2-3-6/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCAPTNDLZPFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol

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